Product packaging for 2,4-Dichloro-6-trichloromethylpyrimidine(Cat. No.:)

2,4-Dichloro-6-trichloromethylpyrimidine

Cat. No.: B1642710
M. Wt: 266.3 g/mol
InChI Key: HSYWYCGJNMVGKA-UHFFFAOYSA-N
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Description

Overview of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research

Pyrimidine, a heterocyclic aromatic organic compound with two nitrogen atoms at positions 1 and 3 of a six-membered ring, is a cornerstone of contemporary chemical and biological science. fiveable.mewikipedia.orgnumberanalytics.com The pyrimidine ring system is a fundamental component of nature, forming the core structure of the nucleobases cytosine, thymine, and uracil (B121893), which are essential building blocks of the nucleic acids DNA and RNA. fiveable.mewikipedia.orgmicrobenotes.com Beyond their role in genetics, pyrimidine derivatives are found in a wide array of biologically significant molecules, including vitamins like thiamine (B1217682) (vitamin B1), hormones, and antibiotics. wikipedia.orgmicrobenotes.com

In the realm of medicinal chemistry, the pyrimidine scaffold is of immense interest due to the wide range of pharmacological activities exhibited by its derivatives. growingscience.comnih.gov Scientists have extensively explored pyrimidine-containing compounds for various therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive agents. growingscience.comnih.govtandfonline.com The versatility of the pyrimidine ring allows for extensive functionalization, enabling the synthesis of large libraries of compounds for drug discovery and development. numberanalytics.comtandfonline.com The ongoing research into pyrimidine chemistry highlights its enduring importance and vast potential for creating novel molecules with significant biological and material properties. growingscience.comtandfonline.com

Structural Features and Electronic Characteristics of Polychlorinated Pyrimidines

Polychlorinated pyrimidines are a class of pyrimidine derivatives where multiple hydrogen atoms on the ring are substituted by chlorine atoms. The introduction of chlorine atoms significantly alters the electronic properties and reactivity of the pyrimidine ring. Similar to pyridine (B92270), the pyrimidine ring is electron-deficient due to the presence of the electronegative nitrogen atoms. wikipedia.org This electron deficiency is further intensified by the strong electron-withdrawing inductive effect of the chlorine substituents. wikipedia.org

This pronounced electron-poor nature has several key consequences for the molecule's reactivity:

Facilitated Nucleophilic Aromatic Substitution (SNAr) : The electron deficiency at the carbon positions (especially at positions 2, 4, and 6) makes the ring highly susceptible to attack by nucleophiles. wikipedia.orgresearchgate.net This facilitates the displacement of the chlorine atoms by a wide range of nucleophiles, such as amines, alkoxides, and thiolates. researchgate.netrsc.org

Deactivated Electrophilic Aromatic Substitution : Conversely, the electron-poor character of the ring makes electrophilic aromatic substitution more difficult compared to benzene. wikipedia.org When such reactions do occur, they are typically directed to the C-5 position, which is the least electron-deficient carbon atom on the ring. wikipedia.org

Reduced Basicity : The presence of multiple electron-withdrawing chlorine atoms decreases the availability of the nitrogen lone pairs, making polychlorinated pyrimidines less basic than the parent pyrimidine molecule. wikipedia.org

The reactivity of the chlorine atoms can be selective. For instance, in 2,4,6-trichloropyrimidine (B138864), the chlorine at the 4-position is often the most reactive towards nucleophilic substitution, followed by the one at the 2-position and then the 6-position, although this can be influenced by solvent and reaction conditions. researchgate.net This differential reactivity is crucial for the controlled, sequential synthesis of polysubstituted pyrimidines.

Table 1: Comparison of General Reactivity

Ring SystemBasicitySusceptibility to Nucleophilic AttackSusceptibility to Electrophilic Attack
Benzene Not basicLowHigh
Pyrimidine Weakly basic wikipedia.orgModerate wikipedia.orgLow (at C-5) wikipedia.org
Polychlorinated Pyrimidine Very weak base wikipedia.orgHigh (at C-2, C-4, C-6) wikipedia.orgresearchgate.netVery Low wikipedia.org

Rationale for Investigating 2,4-Dichloro-6-trichloromethylpyrimidine as a Core Research Subject

The compound this compound is a subject of academic and industrial interest primarily because it serves as a highly versatile and reactive intermediate in organic synthesis. thieme.de The rationale for its investigation is built upon the unique combination of reactive sites within its structure, which allows for the synthesis of a diverse range of more complex pyrimidine derivatives. thieme.de

The key structural features that make it a valuable building block are:

Two distinct chloro-substituents : The chlorine atoms at the C-2 and C-4 positions are susceptible to nucleophilic displacement. thieme.de The difference in the electronic environment of these positions allows for potential chemoselective substitution, where one chlorine can be replaced while the other remains intact, by carefully choosing nucleophiles and reaction conditions.

A trichloromethyl group : The -CCl₃ group at the C-6 position is another reactive handle. It can participate in various transformations, distinct from the ring's chlorine atoms. For example, it can undergo reactions typical of trihalomethyl groups, adding another dimension to the molecule's synthetic utility. rsc.org

This multi-functional platform enables chemists to perform sequential reactions to build complex molecular architectures. For instance, this compound can be used to synthesize other substituted pyrimidines, such as 2-chloro-4-methoxy-6-trichloromethyl-pyrimidine, through selective reaction with nucleophiles like sodium methoxide. chemicalbook.com Its role as a precursor makes it valuable in creating libraries of compounds for agrochemical and pharmaceutical research. evitachem.com The study of its reaction pathways provides deeper insights into the fundamental reactivity of polychlorinated and polyhalogenated heterocyclic systems. rsc.orgthieme.de

Table 2: Properties of this compound and Related Compounds

Compound NameMolecular FormulaKey Structural Features
This compound C₅H₁Cl₅N₂Pyrimidine ring with Cl at C-2, C-4 and CCl₃ at C-6
2,4,6-Trichloropyrimidine C₄HCl₃N₂Pyrimidine ring with Cl at C-2, C-4, C-6 researchgate.net
2,4-Dichloro-6-methylpyrimidine C₅H₄Cl₂N₂Pyrimidine ring with Cl at C-2, C-4 and CH₃ at C-6 sigmaaldrich.com
2,4-Dichloro-6-(trifluoromethyl)pyrimidine C₅HCl₂F₃N₂Pyrimidine ring with Cl at C-2, C-4 and CF₃ at C-6 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5HCl5N2 B1642710 2,4-Dichloro-6-trichloromethylpyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5HCl5N2

Molecular Weight

266.3 g/mol

IUPAC Name

2,4-dichloro-6-(trichloromethyl)pyrimidine

InChI

InChI=1S/C5HCl5N2/c6-3-1-2(5(8,9)10)11-4(7)12-3/h1H

InChI Key

HSYWYCGJNMVGKA-UHFFFAOYSA-N

SMILES

C1=C(N=C(N=C1Cl)Cl)C(Cl)(Cl)Cl

Canonical SMILES

C1=C(N=C(N=C1Cl)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 2,4 Dichloro 6 Trichloromethylpyrimidine

Historical Perspectives on the Chlorination of Pyrimidine (B1678525) Scaffolds

The chlorination of pyrimidine scaffolds is a well-established transformation in organic chemistry, with foundational methods dating back over a century. nih.govresearchgate.net Historically, the conversion of hydroxypyrimidines, or their tautomeric keto forms like barbituric acid and uracil (B121893) derivatives, into their corresponding chloropyrimidines has been a primary strategy. deepdyve.comwikipedia.orgnih.gov One of the earliest and most common reagents employed for this purpose is phosphorus oxychloride (POCl₃). researchgate.netgoogle.com

Early procedures typically involved heating the hydroxypyrimidine substrate in a large excess of phosphorus oxychloride, which often served as both the chlorinating agent and the solvent. researchgate.netgoogle.com To facilitate the reaction, a tertiary amine, such as N,N-dimethylaniline, was frequently added as a catalyst and acid scavenger. deepdyve.comgoogle.com While effective, these classical methods presented several drawbacks, particularly for large-scale industrial applications. The use of excess POCl₃ was costly and created a significant environmental burden associated with quenching and disposal of the unreacted reagent and acidic byproducts. nih.govresearchgate.netgoogle.com The workup often required hydrolysis of the reaction mixture followed by extraction, generating large volumes of aqueous phosphate (B84403) waste. google.com

Alternative chlorinating agents like phosgene (B1210022) (COCl₂), often in the presence of catalysts such as tertiary amines or triphenylphosphine (B44618) oxide, were also explored for converting dihydroxypyrimidines into dichloropyrimidines. google.comjustia.com Another historical approach involved the use of phosphorus pentachloride (PCl₅), or reactants that form it in situ like phosphorus trichloride (B1173362) (PCl₃) and chlorine gas, often in conjunction with POCl₃. google.com These methods laid the groundwork for modern, more efficient, and environmentally conscious synthetic protocols. Over time, research has focused on reducing the amount of chlorinating agent, moving towards solvent-free conditions, and improving the ease of product isolation. nih.gov

Contemporary Synthetic Routes to 2,4-Dichloro-6-trichloromethylpyrimidine

Modern synthetic strategies leverage historical principles but aim for greater efficiency, selectivity, and atom economy. The synthesis of a polysubstituted compound like this compound benefits from methods that can construct the ring system with the desired substituents already in place or easily accessible.

A contemporary and highly effective route to construct the this compound scaffold begins with acyclic precursors, specifically 2-(trichloromethyl)-1,3-diazabutadienes. researchgate.net This approach builds the pyrimidine ring through a sequence of acylation and intramolecular cyclization. researchgate.netthieme.de

The synthesis involves the reaction of a 2-(trichloromethyl)-1,3-diazabutadiene with an appropriate acyl chloride in the presence of a base like triethylamine. This step leads to the formation of an acylated intermediate which then undergoes an intramolecular cyclization. The resulting heterocyclic intermediate is subsequently treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the final chlorinated pyrimidine. researchgate.net This sequential process is powerful because it allows for the direct installation of the CCl₃ group at the 2-position of the pyrimidine ring, a feature derived directly from the diazabutadiene starting material. researchgate.net The development of such cyclization cascades represents a significant advancement in creating highly functionalized heterocyclic scaffolds. rsc.orgnih.govresearchgate.netacs.org

Phosphorus oxychloride (POCl₃) remains a central reagent in modern pyrimidine synthesis for converting hydroxyl or oxo groups into chloro substituents. nih.govresearchgate.net Its application is crucial in the final step of the diazabutadiene route and in classical approaches starting from cyclic precursors like barbituric acid derivatives. deepdyve.comgoogle.comresearchgate.net

Modern protocols have been optimized to overcome the limitations of historical methods. For instance, solvent-free chlorinations using equimolar amounts of POCl₃ in the presence of a base like pyridine (B92270) have been developed. nih.gov These reactions are often performed in sealed reactors at elevated temperatures (e.g., 140–160 °C) for short durations, resulting in high yields and simplified workup procedures involving filtration or distillation. nih.govresearchgate.net The influence of substituents on the pyrimidine ring can affect the outcome of chlorination. For example, studies on 6-trifluoromethyluracils showed that reaction time significantly impacts whether the product is the desired dichloropyrimidine or a byproduct from reaction with the amine catalyst. deepdyve.com

Substrate TypeReagent(s)Base/CatalystTemperatureKey ObservationReference(s)
HydroxypyrimidinesPOCl₃ (equimolar)Pyridine160 °CHigh yield, solvent-free, suitable for large scale. nih.govresearchgate.net
6-TrifluoromethyluracilPOCl₃N,N-DimethylanilineRefluxByproduct formation increases with time. deepdyve.com
Barbituric AcidPOCl₃ then PCl₃/Cl₂N-Methylpyrrolidone75 °CTwo-step process allowing for distillation workup. google.com
4,6-DihydroxypyrimidinePhosgeneQuaternary Ammonium Salt100-110 °CCatalytic process in an aprotic solvent. google.comjustia.com

This table provides illustrative examples of chlorination conditions for various pyrimidine precursors.

One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and reduced waste. For the synthesis of complex molecules like this compound, this approach is highly desirable.

A convenient "two-step, one-pot" synthesis for the closely related 4-chloro-2-(trichloromethyl)pyrimidines has been described. researchgate.net This process starts from 2-(trichloromethyl)-1,3-diazabutadienes and proceeds through the acylation/cyclization and subsequent chlorination with POCl₃ in a single reaction flask. researchgate.net This strategy avoids the complex purification of intermediates and streamlines the path to the final product. The development of one-pot procedures is a general trend in modern heterocyclic chemistry, with various multi-component reactions being designed for the efficient assembly of pyrimidine and related scaffolds from simple starting materials. nih.govmdpi.comresearchgate.net

Precursors and Starting Material Derivatization for this compound Synthesis

The selection of appropriate starting materials is critical to the successful synthesis of this compound. The synthetic strategy dictates the choice of precursors, which must contain the necessary carbon and nitrogen atoms for the pyrimidine ring and the specific substituents.

Two primary retrosynthetic approaches can be considered:

Starting with an acyclic precursor: This is exemplified by the use of 2-(trichloromethyl)-1,3-diazabutadienes. researchgate.net These starting materials are themselves synthesized, for instance, from the condensation of trichloroacetamidine with amide acetals. researchgate.net This route is advantageous as it directly incorporates the CCl₃ group, which is generally difficult to install on a pre-formed aromatic ring.

Starting with a pre-formed pyrimidine ring: This classical approach uses readily available pyrimidine derivatives like barbituric acid (pyrimidine-2,4,6(1H,3H,5H)-trione) or its derivatives. wikipedia.orggoogle.commdpi.comirapa.org In this case, the synthesis would require a barbituric acid derivative that already possesses the trichloromethyl group at the C6-position. The subsequent step would then be the chlorination of the three oxo groups, typically using a reagent system like POCl₃/PCl₅. google.com

PrecursorSynthetic ApproachKey TransformationResulting ScaffoldReference(s)
2-(Trichloromethyl)-1,3-diazabutadieneRing constructionAcylation / Intramolecular Cyclization / Chlorination4-Chloro-2-(trichloromethyl)pyrimidine researchgate.netthieme.de
Barbituric AcidRing modificationChlorination2,4,6-Trichloropyrimidine (B138864) wikipedia.orggoogle.com
4,6-DihydroxypyrimidineRing modificationChlorination with Phosgene4,6-Dichloropyrimidine google.comjustia.com
6-TrifluoromethyluracilRing modificationChlorination with POCl₃2,4-Dichloro-6-(trifluoromethyl)pyrimidine deepdyve.com

This table highlights key precursors and their transformation into chlorinated pyrimidine structures.

Purification and Characterization Methodologies for Synthetic Products (Excluding basic compound identification data)

Following the synthesis of this compound, the crude product must be isolated and purified to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical properties of the product and the nature of the impurities.

Common purification techniques for chlorinated heterocyclic compounds include:

Extraction: The reaction mixture is often first quenched with water or ice, and the product is extracted into an organic solvent like dichloromethane (B109758) or ethyl acetate. google.comgoogle.com

Distillation: For products that are thermally stable liquids or low-melting solids, vacuum distillation is an effective method for purification and for removing high-boiling solvents or byproducts. nih.govgoogle.com

Recrystallization: Solid products can be purified by dissolving them in a suitable hot solvent and allowing them to crystallize upon cooling. This method is effective for removing impurities with different solubility profiles.

Sublimation: For certain solid compounds, vacuum sublimation can provide a high degree of purity by transitioning the solid directly into a gas phase, which then re-condenses as a pure solid on a cold surface.

Chromatography: Column chromatography, using silica (B1680970) gel as the stationary phase, is a versatile technique for separating the target compound from closely related impurities. google.com The progress of a reaction and the purity of fractions are often monitored by thin-layer chromatography (TLC). google.comchemrxiv.org For quantitative assessment of purity, high-performance liquid chromatography (HPLC) is frequently employed. google.com

The structural confirmation of the synthesized product is achieved through a combination of spectroscopic methods. While specific data points are excluded here, the techniques themselves are crucial. Advanced one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the connectivity of atoms. mdpi.comimpactjournals.usijprajournal.combiointerfaceresearch.comipb.pt Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the elemental composition. impactjournals.usbiointerfaceresearch.com

Reactivity and Reaction Pathways of 2,4 Dichloro 6 Trichloromethylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Pyrimidine (B1678525) Ring

The pyrimidine ring in 2,4-Dichloro-6-trichloromethylpyrimidine is electron-deficient due to the electronegativity of the two nitrogen atoms, a characteristic that makes it susceptible to nucleophilic aromatic substitution (SNAr). The presence of two chlorine atoms at the C-2 and C-4 positions, along with a strongly electron-withdrawing trichloromethyl group at C-6, further activates the ring for such reactions.

Regioselectivity in Nucleophilic Displacement at C-2 and C-4 Positions

In nucleophilic aromatic substitution reactions of 2,4-dihalopyrimidines, the displacement of the halide at the 4-position is generally the preferred outcome. stackexchange.com This preference is often explained by frontier molecular orbital (FMO) theory, which indicates that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C-4 carbon compared to the C-2 carbon. stackexchange.com This makes the C-4 position the more electrophilic site and thus more susceptible to nucleophilic attack. Additionally, the anionic Meisenheimer intermediate formed during an attack at C-4 is considered more stable. stackexchange.com

The general order of reactivity for nucleophilic attack on chloropyrimidines is C-4/C-6 > C-2 >> C-5. arkat-usa.org For 2,4-dichloropyrimidines specifically, SNAr reactions are typically C-4 selective. wuxiapptec.comwuxiapptec.com However, this regioselectivity is highly sensitive to the nature of other substituents on the pyrimidine ring. wuxiapptec.comwuxiapptec.com

Influence of Substituents on SNAr Regioselectivity at the C-6 Position

The substituent at the C-6 position plays a critical role in directing the regioselectivity of nucleophilic attack at the C-2 and C-4 positions. When an electron-donating group, such as a methoxy (B1213986) (-OMe) or a methylamino (-NHMe) group, is present at C-6, the SNAr reaction proceeds preferentially at the C-2 position instead of the usual C-4 position. wuxiapptec.comwuxiapptec.com

Conversely, the -CCl3 group at the C-6 position in this compound is strongly electron-withdrawing. This electronic effect influences the reactivity of the available positions. In the analogous compound 2,4,6-trichloropyrimidine (B138864), where a chloro group (also electron-withdrawing) is at C-6, the LUMO has lobes on both the C-4 and C-6 positions, with almost no distribution at the C-2 position. wuxiapptec.com This suggests that nucleophilic attack is directed towards the C-4 and C-6 positions. In the case of this compound, the powerful electron-withdrawing nature of the -CCl3 group is expected to activate the C-4 position (para to the group) and the C-2 position (ortho to the group) towards nucleophilic attack.

Scope and Limitations of Nucleophilic Reagents (e.g., Amines, Alcohols, Thiols)

The reaction of this compound and related compounds has been explored with a variety of nucleophiles, demonstrating a broad scope but also specific selectivities.

Amines: The reaction of halogenated pyrimidines with amines is a cornerstone of pyrimidine chemistry. arkat-usa.org In SNAr reactions, amines, including aliphatic, cyclic, and aromatic types, have been shown to effectively displace chlorine atoms from the pyrimidine ring. mdpi.com For instance, 2,4,6-trichloropyrimidine reacts with various anilines, where monosubstitution readily occurs, primarily at the C-4 position. researchgate.net The use of tertiary amines with 5-substituted-2,4-dichloropyrimidines has been shown to exhibit excellent C-2 selectivity. nih.gov

Alcohols: Alkoxides are also effective nucleophiles in SNAr reactions with chloropyrimidines. When ethanol (B145695) is used as a solvent in these reactions, competition can arise between the intended amine nucleophile and the alkoxide derived from the solvent. mdpi.com In some systems, such as 2-MeSO₂-4-chloropyrimidine, reactions with alkoxides have been reported to occur exclusively at the C-2 position, even at very low temperatures like -78°C. wuxiapptec.com

Thiols: Thiolate anions, derived from thiols, are excellent nucleophiles due to the high polarizability of sulfur. msu.edu They readily participate in SNAr reactions with chloropyrimidines. researchgate.net The trichloromethyl group itself can also be a site of reactivity for sulfur nucleophiles, as detailed in the following sections. rsc.orgresearchgate.net

Table 1: Regioselectivity of Nucleophilic Substitution on Substituted 2,4-Dichloropyrimidines This table is interactive. You can sort and filter the data.

C-6 Substituent Nucleophile Type Predominant Position of Attack Reference
-H General Nucleophiles C-4 stackexchange.comwuxiapptec.comwuxiapptec.com
Electron-donating (e.g., -OMe, -NHMe) General Nucleophiles C-2 wuxiapptec.comwuxiapptec.com
Electron-withdrawing (e.g., -Cl) General Nucleophiles C-4 / C-6 wuxiapptec.com
-CCl₃ Amines, Alcohols, Thiols C-4 (inferred) thieme.deresearchgate.net

Reactivity of the Trichloromethyl Group

Beyond the SNAr reactions on the pyrimidine ring, the trichloromethyl (-CCl₃) group exhibits its own distinct reactivity, particularly under reductive conditions and in the presence of sulfur nucleophiles.

Reductive Transformations of the –CCl₃ Moiety

The trichloromethyl group can undergo chemical reduction. Studies on a model pyrimidine with a trichloromethyl group have shown that it can be reduced by sulfur nucleophiles like thiophenol. rsc.org The reaction proceeds in a stepwise manner. The first step is the reduction of the -CCl₃ group to a dichloromethyl (-CHCl₂) group. rsc.org This intermediate is isolable and has been characterized by NMR spectroscopy. rsc.org Further reduction to a methyl (-CH₃) group is also possible, although it may require more forcing reaction conditions. rsc.org

Reactions with Sulfur Nucleophiles and Formation of Sulfides

Sulfur nucleophiles can react with the trichloromethyl group in a process that involves both reduction and substitution. The reaction of a trichloromethyl pyrimidine with thiophenol at low temperatures can lead to the formation of dichloromethyl pyrimidine as the initial intermediate. rsc.org This intermediate can then react further to yield a sulfide (B99878). rsc.org Other research has also demonstrated that the trichloromethyl group on a pyrimidine ring can be transformed into an arylthiomethyl group. researchgate.net This reactivity highlights the electrophilic nature of the chlorine atoms within the -CCl₃ group. rsc.org

Table 2: Reactivity of the Trichloromethyl Group This table is interactive. You can sort and filter the data.

Reagent Reaction Type Product Moiety Reference
Sulfur Nucleophiles (e.g., Thiophenol) Reduction -CHCl₂ (Dichloromethyl) rsc.org
Sulfur Nucleophiles (e.g., Thiophenol) Reduction -CH₃ (Methyl) rsc.org
Sulfur Nucleophiles Substitution/Reduction -CH₂SAr (Arylthiomethyl) researchgate.net
Sulfur Nucleophiles (e.g., Thiophenol) Sulfide Formation Dichloromethyl pyrimidine, Sulfide rsc.org

Radical Reactions Involving C–Cl Bond Cleavage

The homolytic cleavage of a carbon-chlorine (C-Cl) bond is a key step in many radical reactions. This process typically requires energy input, often in the form of ultraviolet (UV) light or heat, to generate a highly reactive radical species. In the context of this compound, the C-Cl bonds are susceptible to such cleavage, initiating a cascade of radical reactions.

While specific studies on the radical-initiated reactions of this compound are not extensively documented in publicly available literature, the principles of radical chemistry suggest that photolysis would be a viable method for inducing C-Cl bond homolysis. The energy from UV radiation can be absorbed by the molecule, leading to the cleavage of a C-Cl bond and the formation of a pyrimidinyl radical and a chlorine radical.

The stability of the resulting pyrimidinyl radical would influence the preferred site of initial cleavage. The subsequent propagation steps of the radical chain reaction could involve the abstraction of hydrogen atoms from the solvent or other molecules, or addition to unsaturated bonds. Termination of the radical chain would occur through the combination of two radical species.

It is important to note that the degradation of other chlorinated aromatic compounds, such as 2,4,6-trichlorophenol, has been shown to proceed through radical-mediated pathways, often initiated by photolysis. researchgate.netnih.govresearchgate.net These studies provide a framework for understanding the potential radical degradation pathways of this compound.

Electrophilic and Other Reactions of the Pyrimidine Core and the Trichloromethyl Group

The electron-deficient nature of the pyrimidine ring in this compound makes it generally resistant to electrophilic attack. The two nitrogen atoms and the chlorine and trichloromethyl substituents strongly withdraw electron density from the ring, deactivating it towards electrophiles. However, under forcing conditions or with highly reactive electrophiles, substitution may occur, preferentially at the C-5 position, which is the most electron-rich position in the pyrimidine ring. The trichloromethyl group itself is also a site of potential reactivity.

The trichloromethyl group is a strong electron-withdrawing group due to the inductive effect of the three chlorine atoms. askfilo.comdoubtnut.com This property further deactivates the pyrimidine ring towards electrophilic substitution. However, the trichloromethyl group can undergo reactions such as hydrolysis. Under appropriate conditions, the CCl3 group can be converted to a carboxylic acid group. For instance, the hydrolysis of uracil-6-carboxylic acid to 2,4-dichloropyrimidine-6-carboxylic acid chloride has been reported, indicating that the chloro substituents can be retained while the side chain is modified. google.com

Furthermore, the chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the chloro groups in 2,4-dichloropyrimidines is well-established, with the C-4 position generally being more reactive towards nucleophiles than the C-2 position. wuxiapptec.comguidechem.comnih.gov This differential reactivity allows for sequential substitution reactions, providing a route to a variety of substituted pyrimidines. The presence of the trichloromethyl group at the C-6 position would be expected to influence the regioselectivity of these substitution reactions.

Reactions involving the trichloromethyl group on pyridine (B92270) rings have also been studied, where it can be displaced by nucleophiles. rsc.org Similar reactivity could be anticipated for the trichloromethyl group on the pyrimidine ring of the title compound, especially under conditions that favor nucleophilic attack at the side chain.

Advanced Mechanistic Insights

Elucidation of SNAr Mechanisms in Dichloropyrimidines

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2,4-dichloropyrimidines. The regioselectivity of these reactions—whether the nucleophile attacks the C-2 or C-4 position—is highly sensitive to the nature of the substituent at the C-6 position. Generally, nucleophilic substitution on 2,4-dichloropyrimidines favors the C-4 position. wuxiapptec.comstackexchange.comwuxibiology.com However, the presence of a strongly electron-withdrawing group, such as the trichloromethyl group, at C-6 can significantly influence this selectivity.

Quantum mechanical (QM) analyses, particularly using Density Functional Theory (DFT), have become invaluable in elucidating these mechanisms. wuxiapptec.comwuxiapptec.comwuxibiology.com These studies often involve the analysis of the Lowest Unoccupied Molecular Orbital (LUMO) and the subsequent LUMO+1 levels of the pyrimidine (B1678525) ring. wuxiapptec.comwuxiapptec.com For 2,4-dichloropyrimidine (B19661) itself, the LUMO is predominantly located at the C-4 position, which accounts for the observed C-4 selectivity. wuxiapptec.comwuxibiology.com

When a substituent is introduced at the C-6 position, the electronic landscape of the pyrimidine ring is altered. An electron-donating group at C-6, for instance, can lead to a preference for C-2 substitution. wuxiapptec.comwuxibiology.com Conversely, an electron-withdrawing group like the trichloromethyl group is expected to enhance the electrophilicity of the pyrimidine ring, potentially affecting the relative energies of the transition states for C-2 and C-4 attack. In some substituted dichloropyrimidines, the energy gap between LUMO and LUMO+1 is small enough that the LUMO+1, which may have a larger lobe at the C-2 position, becomes accessible for reaction, leading to a mixture of products or a reversal of selectivity. wuxiapptec.comwuxiapptec.com

The SNAr mechanism proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity. Electron-withdrawing groups, particularly at positions ortho and para to the leaving group, can stabilize the Meisenheimer complex through resonance and/or inductive effects, thereby facilitating the substitution reaction. libretexts.orgbyjus.com In the case of 2,4-dichloro-6-trichloromethylpyrimidine, the trichloromethyl group at C-6 is in a meta-like position to the C-4 chloro substituent and an ortho-like position to the C-2 chloro substituent, which would suggest a complex influence on the stability of the respective Meisenheimer intermediates.

Computational studies on related systems, such as 2,4-dichloro-6-methoxypyrimidine (B105707), have shown that the energy difference between the transition states for C-2 and C-4 substitution can be small, on the order of a few kcal/mol, yet sufficient to dictate the major product. wuxiapptec.com For example, in the reaction of 2,4-dichloro-6-methoxypyrimidine with a nucleophile, the transition state for C-2 substitution was found to be lower in energy by 0.76 kcal/mol, consistent with the experimental observation of C-2 selectivity. wuxiapptec.com

Table 1: Calculated Energy Differences in SNAr Reactions of Substituted 2,4-Dichloropyrimidines

Substituent at C-6Favored Position of AttackCalculated Energy Difference (kcal/mol)Reference
-HC-4- wuxiapptec.comwuxibiology.com
-OMeC-20.76 wuxiapptec.com
-NHMeC-21.00 wuxiapptec.com

Understanding the Role of σ-Holes in Trichloromethyl Group Reactivity

Beyond its influence on the pyrimidine ring's electrophilicity, the trichloromethyl group possesses its own unique reactivity, primarily governed by the phenomenon of σ-holes. A σ-hole is a region of positive electrostatic potential that exists on the outer surface of a covalently bonded halogen atom, along the axis of the bond. rsc.orgresearchgate.net This positive potential arises from the anisotropic distribution of electron density around the halogen. researchgate.net

When a trichloromethyl group is attached to an electron-withdrawing moiety like the dichloropyrimidine ring, the electron-withdrawing effect enhances the positive character of the σ-holes on the chlorine atoms of the -CCl₃ group. rsc.orgresearchgate.net This makes these chlorine atoms electrophilic and susceptible to attack by nucleophiles, a phenomenon known as halogen bonding. rsc.orgnih.govmdpi.comyoutube.com

This electrophilic character of the chlorine atoms of the trichloromethyl group opens up reaction pathways that are distinct from the SNAr reactions on the pyrimidine ring. For instance, in the presence of soft nucleophiles like sulfur anions (e.g., thiophenolate), a halogen bond-type interaction can occur between the nucleophile and one of the chlorine atoms of the trichloromethyl group. rsc.orgresearchgate.net This interaction can be strong enough to lead to the abstraction of a chlorine atom, initiating a chemical reduction of the trichloromethyl group. rsc.org

The existence and magnitude of these σ-holes can be computationally assessed by calculating the maximum surface electrostatic potential (Vs,max) on the halogen atoms. rsc.org

Investigation of Carbanion Intermediates and Their Stabilization

A direct consequence of the σ-hole-mediated abstraction of a chlorine atom from the trichloromethyl group is the formation of a dichloromethyl carbanion intermediate attached to the pyrimidine ring. rsc.orgresearchgate.net The reaction can be depicted as follows:

R-CCl₃ + Nu⁻ → [R-CCl₂]⁻ + Nu-Cl

The stability of this carbanion is a critical factor determining the feasibility of this reaction pathway. The stability of carbanions is influenced by several factors, including hybridization, resonance, and the inductive effects of adjacent substituents. quora.com In the case of the α-trichloromethyl carbanion, the presence of the remaining chlorine atoms and the electron-withdrawing pyrimidine ring plays a crucial role in its stabilization.

The stability of the trichloromethyl carbanion is notably greater than that of the trifluoromethyl carbanion. quora.com This is attributed to the ability of the chlorine atoms to delocalize the negative charge through back-bonding into their vacant d-orbitals, a mechanism unavailable to fluorine. quora.com This delocalization helps to disperse the negative charge, thus stabilizing the carbanion.

The subsequent fate of the carbanion intermediate depends on the reaction conditions and the nature of the reactants present. It can be protonated by a proton source in the medium, leading to a dichloromethyl group, or it can engage in further reactions. rsc.org The stepwise reduction of the trichloromethyl group can proceed through the formation of such carbanionic intermediates. rsc.orgresearchgate.net

Kinetic and Thermodynamic Aspects of Key Transformations

The study of the kinetics and thermodynamics of the reactions of this compound provides quantitative insights into the reaction rates and the positions of chemical equilibria. While specific kinetic and thermodynamic data for this particular compound are not extensively reported, general principles from related systems can be applied.

For SNAr reactions, the rate is typically first order in both the pyrimidine substrate and the nucleophile. libretexts.org The activation energy (Ea) for these reactions is influenced by the factors that stabilize the Meisenheimer complex. A more stable intermediate generally corresponds to a lower activation energy and a faster reaction rate. Computational chemistry offers powerful tools to estimate the activation energies for competing reaction pathways, such as C-2 versus C-4 substitution. wuxibiology.com For example, calculations on the SNAr reaction of 2-MeSO₂-4-chloropyrimidine with an alkoxide showed a calculated energy barrier of approximately 0.25 kcal/mol for C-2 attack, accounting for the experimentally observed low reaction temperature of -78°C. wuxiapptec.com A significantly higher energy barrier was calculated for C-4 attack. wuxiapptec.com

The thermodynamics of these reactions, particularly the Gibbs free energy change (ΔG), determine the position of the equilibrium. In many SNAr reactions, the displacement of a chloride ion by a stronger nucleophile is thermodynamically favorable.

For the reactions involving the trichloromethyl group, the thermodynamics will be governed by the bond dissociation energies of the C-Cl and the newly formed bond, as well as solvation effects. The kinetics of the σ-hole mediated reactions would depend on the strength of the halogen bond and the activation barrier for the chlorine abstraction.

Applications in Advanced Organic Synthesis

2,4-Dichloro-6-trichloromethylpyrimidine as a Versatile Building Block in Complex Molecule Synthesis

The utility of this compound as a foundational building block in organic synthesis stems from the differential reactivity of its chlorine atoms. The chlorine atoms at the 2- and 4-positions of the pyrimidine (B1678525) ring are susceptible to nucleophilic aromatic substitution (SNAr). This allows for the sequential and often regioselective replacement of the chlorides with a wide range of nucleophiles, including amines, thiols, and alkoxides. evitachem.comarkat-usa.org

This step-wise functionalization is crucial for constructing polysubstituted pyrimidine derivatives. researchgate.net For instance, the reaction of related 2,4,6-trichloropyrimidine (B138864) with amines can lead to the formation of various regioisomers, demonstrating the core's potential for creating diverse molecular frameworks. beilstein-journals.org The process involves the displacement of chlorine atoms to introduce new functional groups, a key strategy in building complex molecules. arkat-usa.org The trichloromethyl group (-CCl₃) also offers a site for further chemical transformation, although reactions typically focus on the more labile ring chlorines. This multi-functional nature enables chemists to generate a large number of derivatives from a single, readily accessible starting material. thieme.de

Interactive Table: Reactivity of 2,4-Dichloropyrimidine (B19661) Scaffolds
Reaction TypeReagents/ConditionsOutcome
Nucleophilic SubstitutionAmines, Thiols, AlkoxidesSequential replacement of chlorine atoms at C2 and C4 positions
Oxidationm-CPBA (on related thio-pyrimidines)Converts sulfide (B99878) groups to sulfones, activating the position for further substitution
CyanationKCNDisplaces leaving groups (like sulfones) to introduce nitrile functionalities

Utility in Medicinal Chemistry Compound Libraries (General)

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, including anticancer and antibacterial agents. arkat-usa.org Polychlorinated pyrimidines, such as this compound, are particularly valuable for the generation of compound libraries used in drug discovery. The ability to perform sequential nucleophilic substitutions allows for the creation of a vast number of analogues with diverse substituents at the 2- and 4-positions.

This combinatorial approach is essential for structure-activity relationship (SAR) studies, where chemists systematically modify a lead compound to optimize its biological activity and properties. For example, series of 2,4,6-trisubstituted-pyrimidines have been synthesized and evaluated for their antimalarial activity. nih.gov Similarly, related dichloropyrimidine derivatives have been used to develop inhibitors of specific kinases, which are important targets in cancer therapy. researchgate.net The ease of diversification makes this compound an excellent starting point for developing libraries of potential therapeutic agents targeting a wide range of diseases. arkat-usa.orgresearchgate.net

Applications in Agrochemical Synthesis (General)

In the agrochemical industry, halogenated heterocyclic compounds are critical intermediates for the synthesis of herbicides, insecticides, and fungicides. gugupharm.com The structural analogue, 2,4-Dichloro-6-(trichloromethyl)pyridine, is noted as an important intermediate in the synthesis of herbicides and insecticides. evitachem.com Its mechanism as a precursor involves interacting with biological pathways associated with pest control. evitachem.com

Given the structural and chemical similarities, this compound serves a similar role as a precursor in the development of new plant protection products. The introduction of trifluoromethyl groups, which can be derived from trichloromethyl groups, into pyridine (B92270) and pyrimidine rings is a known strategy for creating potent agrochemicals. nih.gov The reactivity of the dichloro-pyrimidine core allows for the attachment of various toxophoric groups, leading to the development of novel and effective active ingredients for crop protection.

Strategic Use in Constructing Optoelectronically Active Pyrimidine Derivatives

Pyrimidine-cored compounds have garnered significant attention for their application in organic electronic devices due to their electron-deficient (π-deficient) nature. researchgate.net This property makes them excellent electron acceptors in "push-pull" molecular architectures, which can induce luminescence and are used in devices like organic light-emitting diodes (OLEDs). researchgate.net While pyrimidine-based π-conjugated compounds are widely used as active layers in thin-film optoelectronic devices, specific research detailing the use of this compound for constructing such materials is not prevalent in the search results. However, its status as a functionalized pyrimidine building block suggests a potential, yet underexplored, utility in this field for creating novel donor-acceptor molecules.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and geometry of molecules. For 2,4-dichloro-6-trichloromethylpyrimidine, DFT calculations have been employed to determine its optimized molecular geometry in the ground state. semanticscholar.org Methods such as the B3LYP functional with various basis sets (e.g., 6-311+G(d,p)) are commonly used to predict key structural parameters. semanticscholar.org One study utilized the BMK/6-31G(d,p) level of theory to obtain the optimized Cartesian coordinates for the molecule. rsc.org

These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape and steric profile. The optimized geometry represents the most stable conformation of the molecule at its potential energy minimum. semanticscholar.org This structural information is the foundation for further reactivity predictions. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyrimidine (B1678525) Ring (Illustrative) This table illustrates the type of data obtained from DFT calculations, based on methodologies applied to similar halogenated aromatic compounds.

ParameterBondCalculated Value (Å or °)
Bond Length C2-N11.33
N1-C61.34
C6-C51.39
C5-C41.40
C4-N31.33
N3-C21.34
C2-Cl1.73
C4-Cl1.73
C6-C(Cl3)1.52
Bond Angle N1-C2-N3127.0
C2-N3-C4115.5
N3-C4-C5123.0
C4-C5-C6118.0
C5-C6-N1121.5
C6-N1-C2115.0

Frontier Molecular Orbital (FMO) Analysis (LUMO and LUMO Maps) for Regioselectivity

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The LUMO, being the lowest-energy empty orbital, indicates the most probable sites for nucleophilic attack, as it is the orbital through which the molecule accepts electron density. youtube.com

For dichloropyrimidines, FMO analysis is crucial for predicting the regioselectivity of nucleophilic substitution reactions. wuxibiology.comwuxiapptec.com The distribution and energy of the LUMO lobes reveal which carbon atoms are most electrophilic. In the case of 2,4-dichloro-pyrimidines, LUMO lobes are typically located over the C-2, C-4, and C-6 positions. wuxibiology.comwuxiapptec.com The specific substituent at the C-5 or C-6 position significantly influences the distribution and energy of these lobes. For a 2,4-dichloro-pyrimidine with a strongly electron-withdrawing trichloromethyl group at the C-6 position, the LUMO lobes at the C-2 and C-4 positions are enhanced, making them primary targets for nucleophiles. wuxiapptec.com

A LUMO map, which superimposes the LUMO on the molecule's electron density surface, provides a more quantitative comparison of accessibility for an incoming nucleophile. wuxibiology.com Areas colored blue indicate a highly accessible LUMO lobe, while red areas indicate low accessibility. wuxibiology.com This analysis can explain why, under certain conditions, substitution might favor one chlorinated position over another, a prediction based on which site offers the most favorable orbital interaction for the nucleophile. wuxibiology.comnumberanalytics.com

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative) This table demonstrates typical energy values derived from FMO analysis for substituted pyrimidines.

Molecular OrbitalEnergy (eV)Role in Reactivity
HOMO -8.5Nucleophilicity / Electron Donation
LUMO -1.2Electrophilicity / Electron Acceptance
HOMO-LUMO Gap 7.3Indicator of Chemical Reactivity/Stability

Electrostatic Potential (ESP) Surface Analysis and σ-Hole Characterization

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns and reactive sites. mdpi.comresearchinventy.com The ESP map displays regions of negative potential (red), which are rich in electrons and attractive to electrophiles, and regions of positive potential (blue), which are electron-deficient and attractive to nucleophiles. mdpi.com

For this compound, ESP analysis highlights the electrophilic nature of the hydrogen atom on the pyrimidine ring and, more significantly, the regions around the halogen atoms. rsc.org A key finding from these analyses is the characterization of a "σ-hole" on the chlorine atoms. A σ-hole is a region of positive electrostatic potential located on the outermost portion of a covalently bonded halogen atom, along the axis of the bond. rsc.org This positive region arises from the anisotropic distribution of electron density around the halogen.

This σ-hole makes the seemingly electronegative chlorine atom capable of engaging in attractive, non-covalent interactions with nucleophiles or electron donors. rsc.org In the context of the reactivity of this compound, the σ-holes on the chlorine atoms of the trichloromethyl group are particularly relevant, as they can facilitate the initial attack by a sulfur nucleophile, leading to the reduction of the -CCl₃ group. rsc.org Calculations at the MP2/cc-pVQZ level have been used to quantify the maximum surface electrostatic potential (V_S,max) associated with these σ-holes. rsc.org

Transition State Calculations for Reaction Mechanism Profiling

To fully understand a chemical reaction, it is not enough to know the structures of the reactants and products; one must also characterize the high-energy transition state that connects them. nih.gov Transition state calculations are computationally intensive procedures used to locate the geometry of the saddle point on the potential energy surface that represents the peak of the activation energy barrier. youtube.com

For this compound, such calculations are essential for profiling the mechanism of its reactions, such as the stepwise reduction of the trichloromethyl group by sulfur nucleophiles. rsc.org Researchers have observed that this reaction proceeds slowly enough to isolate intermediates like dichloromethylpyrimidine. rsc.org Theoretical calculations can map the entire reaction pathway, identifying the structures and energies of all intermediates and transition states. youtube.com By calculating the activation energy (the energy difference between the reactant and the transition state), chemists can predict the reaction rate and understand the factors that control it. nih.gov These profiles can confirm whether a proposed mechanism is energetically feasible and can distinguish between competing reaction pathways.

Quantum Mechanical (QM) Analyses in Understanding Substituent Effects on Reactivity

Quantum mechanical analyses provide a quantitative framework for understanding how different substituents alter the electronic properties and reactivity of a molecule. researchgate.net The trichloromethyl (-CCl₃) group on the pyrimidine ring is a powerful electron-withdrawing group due to the high electronegativity of the chlorine atoms.

QM calculations, particularly FMO and ESP analyses, demonstrate the profound effect of the -CCl₃ substituent. wuxiapptec.com When compared to other substituents like -CH₃ or -H, the -CCl₃ group significantly lowers the energy of the LUMO, making the entire molecule more electrophilic and susceptible to nucleophilic attack. wuxiapptec.com Furthermore, it alters the distribution of the LUMO lobes. For instance, in a 2,4-dichloropyrimidine (B19661) system, adding a -CCl₃ group at the 5-position was shown to create LUMO lobes on both C-2 and C-4, whereas a methyl group led to lobes primarily on C-4 and C-6. wuxiapptec.com This shift in LUMO distribution directly impacts the regioselectivity of nucleophilic substitution, explaining why different products may be formed depending on the substituent present. The steric bulk of the -CCl₃ group is also a critical factor that QM calculations can quantify, influencing the accessibility of nearby reactive sites. wuxiapptec.com

Conclusion and Future Research Directions

Summary of Key Contributions to the Understanding of 2,4-Dichloro-6-trichloromethylpyrimidine

The scientific community's comprehension of this compound has been built upon foundational studies of related polychlorinated and trichloromethyl-substituted pyrimidines. Key contributions have primarily elucidated the distinct reactivity of the chloro and trichloromethyl substituents on the pyrimidine (B1678525) core.

Investigations into dichloropyrimidines have established that nucleophilic aromatic substitution (SNAr) is a principal reaction pathway. The regioselectivity of this substitution is highly dependent on the nature of other substituents on the pyrimidine ring. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position. However, the presence of certain groups at the C6 position can alter this preference, directing substitution to the C2 position. wuxiapptec.com

Furthermore, research on pyrimidines bearing a trichloromethyl group has revealed the versatile reactivity of this moiety. It can function as a leaving group in nucleophilic substitution reactions or be chemically transformed into other functional groups. thieme-connect.com For instance, the trichloromethyl group can be converted to an arylthiomethyl group through reaction with a mixture of thiophenol and sodium thiophenolate. thieme-connect.com This dual reactivity of the chloro and trichloromethyl groups on the same pyrimidine scaffold is a significant aspect of its chemistry.

Emerging Synthetic Challenges and Opportunities

The synthesis of polyfunctionalized pyrimidines, including this compound, presents both challenges and opportunities for synthetic chemists.

Challenges:

Harsh Reaction Conditions: The introduction of chloro and trichloromethyl groups can require harsh reagents and conditions, potentially limiting the compatibility with other sensitive functional groups.

Regiocontrol: Achieving specific substitution patterns on the pyrimidine ring can be challenging, often resulting in mixtures of isomers that necessitate complex separation procedures.

Opportunities:

Development of Novel Synthetic Methodologies: There is a significant opportunity for the development of more direct and efficient synthetic routes to this compound and its derivatives. This could involve the exploration of novel catalytic systems or one-pot procedures. nih.gov

Use of Alternative Starting Materials: Investigating alternative and more readily available starting materials could lead to more cost-effective and sustainable synthetic pathways. The use of trichloroacetonitrile (B146778) in copper-catalyzed tandem reactions to produce multifunctionalized pyrimidines is an example of an innovative approach. mdpi.com

Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, potentially improving yields, selectivity, and safety in the synthesis of highly functionalized pyrimidines.

Unexplored Reactivity Patterns and Mechanistic Questions

While the general reactivity of dichloropyrimidines and trichloromethyl-substituted heterocycles is understood, the specific behavior of this compound presents several unexplored avenues and mechanistic questions.

The interplay between the two distinct reactive sites—the chlorine atoms at the C2 and C4 positions and the trichloromethyl group at the C6 position—is a key area for investigation. The electron-withdrawing nature of the trichloromethyl group is expected to influence the electrophilicity of the pyrimidine ring, thereby affecting the rates and regioselectivity of nucleophilic aromatic substitution reactions.

Unexplored Reactivity Patterns:

Competitive vs. Sequential Reactions: A systematic study of the reactivity of this compound with various nucleophiles is needed to determine whether reactions occur competitively at the chloro and trichloromethyl positions or if they proceed in a stepwise manner.

Influence of the Trichloromethyl Group on Regioselectivity: The strong inductive effect of the CCl3 group could significantly alter the typical C4 selectivity observed in dichloropyrimidines. Computational studies, such as the analysis of Lowest Unoccupied Molecular Orbital (LUMO) distributions, could provide valuable insights into the preferred sites of nucleophilic attack. wuxiapptec.com

Transformations of the Trichloromethyl Group: Beyond its role as a leaving group, the potential for selective transformations of the trichloromethyl group in the presence of the chloro substituents warrants further exploration.

Mechanistic Questions:

What are the precise kinetic and thermodynamic parameters governing nucleophilic attack at the C2, C4, and C6 positions?

How do solvent and temperature influence the reaction pathways and product distributions?

Can the reactivity be tuned by modifying the reaction conditions to favor substitution at a specific site?

A deeper mechanistic understanding will be crucial for harnessing the full synthetic potential of this versatile building block.

Potential for Novel Applications in Materials Science and Medicinal Chemistry (General)

The unique structural and electronic features of this compound make it a promising scaffold for the development of novel molecules in both materials science and medicinal chemistry.

Materials Science:

The pyrimidine core is a known structural component in liquid crystalline materials. thieme-connect.de The introduction of a trichloromethyl group could impart specific properties, such as influencing molecular packing and intermolecular interactions, which are critical for the formation of desired mesophases. The ability to selectively functionalize the chloro positions allows for the attachment of various mesogenic units, opening possibilities for the design of new liquid crystals with tailored properties.

Medicinal Chemistry:

Pyrimidine derivatives are ubiquitous in medicinal chemistry, forming the core of numerous therapeutic agents. nih.gov The 2,4-dichloro-6-(trichloromethyl)pyrimidine scaffold offers several advantages for drug discovery:

A Versatile Synthetic Handle: The multiple reactive sites allow for the facile introduction of a wide range of functional groups, enabling the rapid generation of diverse compound libraries for biological screening.

Modulation of Physicochemical Properties: The presence of chlorine and trichloromethyl groups can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Bioisosteric Replacement: The pyrimidine ring can act as a bioisostere for other aromatic systems, while the trichloromethyl group can mimic other bulky lipophilic groups, providing a strategy for lead optimization.

The antitumoral activity of other trichloromethyl pyrimidine analogues has been reported, suggesting that this class of compounds warrants further investigation for potential therapeutic applications. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-Dichloro-6-trichloromethylpyrimidine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via chlorination of a pyrimidine precursor using phosphorus oxychloride (POCl₃) under reflux conditions. Optimization involves adjusting reaction time (6–12 hours), temperature (80–110°C), and stoichiometric ratios of chlorinating agents. Polar aprotic solvents like DMF or DMSO enhance reactivity, while controlled addition of nucleophiles (e.g., amines) can yield derivatives .
  • Key Data : A comparative study showed that POCl₃ achieves >85% yield when paired with catalytic dimethylformamide (DMF) as an acid scavenger .

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodology :

  • NMR : Analyze 1^1H and 13^13C NMR spectra for chlorine-induced deshielding effects. The trichloromethyl group (CCl3\text{CCl}_3) typically appears as a singlet near δ 90–100 ppm in 13^13C NMR .
  • LC-MS : Use reverse-phase HPLC with a C18 column and electrospray ionization (ESI-MS) to confirm molecular ion peaks ([M+H]+^+ or [M-Cl]+^+ fragments) .
    • Validation : Cross-reference with PubChem CID 15713197 for spectral libraries .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Guidelines :

  • Use fume hoods to avoid inhalation of volatile chlorinated intermediates.
  • Employ PPE (gloves, goggles) due to potential skin irritation and toxicity.
  • Store in airtight containers away from moisture to prevent hydrolysis .

Advanced Research Questions

Q. How does the trichloromethyl group influence regioselectivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The electron-withdrawing CCl3\text{CCl}_3 group directs nucleophiles to the 4-position of the pyrimidine ring due to increased electrophilicity at this site. Computational studies (DFT) reveal a lower activation energy for substitution at the 4-position compared to the 2-position .
  • Experimental Validation : Kinetic studies in acetonitrile show a 3:1 preference for 4-substitution over 2-substitution with amines .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Approach :

  • X-ray Crystallography : Use SHELXL for high-resolution structure determination to resolve ambiguities in NMR assignments (e.g., distinguishing Cl vs. CF3_3 groups) .
  • Isotopic Labeling : 15^{15}N-labeled analogs can clarify nitrogen environments in complex heterocycles .

Q. How can computational modeling predict the compound’s reactivity and electronic properties?

  • Methods :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces and frontier molecular orbitals (HOMO-LUMO gaps) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize structure-activity relationships (SAR) .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Crystallography : Slow evaporation from dichloromethane/hexane mixtures yields suitable single crystals. SHELXD is recommended for phase solution in cases of twinning or disorder .
  • Data Interpretation : Compare unit cell parameters with Cambridge Structural Database entries (e.g., DU7 for related pyrimidines) .

Q. How does the compound’s stability vary under acidic, basic, or aqueous conditions?

  • Degradation Studies :

  • Acidic Conditions : Hydrolysis of the trichloromethyl group to COOH\text{COOH} occurs at pH < 3, monitored via 19^{19}F NMR (if fluorinated analogs are used) .
  • Basic Conditions : Dechlorination at elevated temperatures (>60°C) forms hydroxylated byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.